5-Hexen-2-one

Description

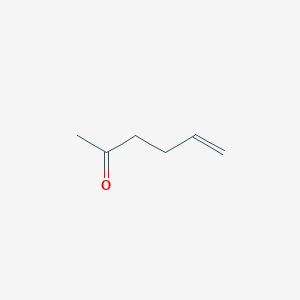

Structure

2D Structure

Propriétés

IUPAC Name |

hex-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDVGJZUHCKENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059372 | |

| Record name | 5-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-49-9 | |

| Record name | 5-Hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hexen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWM6RL9YEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hexen-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexen-2-one, also known as allylacetone, is an organic compound with the chemical formula C₆H₁₀O. It is a ketone and an alkene, featuring a carbonyl group on the second carbon and a terminal double bond. This bifunctional nature makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The structure of this compound is characterized by a six-carbon chain containing a ketone functional group at the 2-position and a terminal alkene between carbons 5 and 6.

| Identifier | Value |

| IUPAC Name | hex-5-en-2-one[1][2][3] |

| Synonyms | Allylacetone, 1-Hexen-5-one, 5-Hexene-2-one[4][5][6] |

| CAS Number | 109-49-9[4][5][6] |

| Molecular Formula | C₆H₁₀O[1][5][6] |

| SMILES String | CC(=O)CCC=C[1][4] |

| InChI | 1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3[4][5][6] |

| InChIKey | RNDVGJZUHCKENF-UHFFFAOYSA-N[4][5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and application.

| Property | Value | Reference |

| Molecular Weight | 98.14 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [7] |

| Density | 0.847 g/mL at 25 °C | [4][8] |

| Boiling Point | 128-129 °C | [4][8] |

| Refractive Index | n20/D 1.419 | [4][8] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [4][8] |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and ketones. | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available for viewing.[9] |

| ¹³C NMR | Spectra available for viewing.[9] |

| Infrared (IR) | Stretching and bending vibrations can be detected.[10] Spectra available for viewing.[1][2][9] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[5][6] |

| UV/Visible | UV/Visible spectrum data is available.[5][6] |

Experimental Protocols

Synthesis of this compound (Allylacetone) via Alkylation of Ethyl Acetoacetate

This protocol is adapted from established methods for the synthesis of ketones from β-keto esters.

Materials:

-

Ethyl acetoacetate

-

Sodium methoxide (25% in methanol)

-

Allyl chloride

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (3-neck)

-

Stirrer

-

Condenser with drying tube

-

Addition funnel with nitrogen bleed

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Enolate Formation: In a 3-neck round-bottom flask equipped with a stirrer, condenser, and addition funnel, place 25% sodium methoxide in methanol. Cool the solution to 20°C.

-

Slowly add ethyl acetoacetate to the sodium methoxide solution over a 30-minute period, maintaining the temperature between 20-25°C with external cooling.

-

Stir the resulting mixture at 20°C for an additional 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add allyl chloride dropwise to the reaction mixture with stirring over a 30-minute period. Allow the reaction temperature to gradually rise.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Hydrolysis and Decarboxylation: The crude ethyl allyl-acetoacetate is then saponified using an aqueous base (e.g., NaOH) followed by acidification and heating to induce decarboxylation to yield this compound.

-

The final product can be purified by distillation.

Potential Biological Activity and Signaling Pathways

While extensive biological data for this compound is not widely available, its chemical structure as an α,β-unsaturated ketone suggests potential for biological activity. Such compounds are known to be electrophilic and can react with nucleophilic residues in biomolecules, such as cysteine residues in proteins. This reactivity can lead to various cellular effects.

It has been hypothesized that this compound may exhibit cytotoxic and antimicrobial activities. One plausible mechanism of action for electrophilic compounds like this compound is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Below is a diagram illustrating the hypothesized interaction of this compound with the Keap1-Nrf2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. This compound | 109-49-9 | FH35623 | Biosynth [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. name-reaction.com [name-reaction.com]

- 9. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Hexen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-hexen-2-one (Allylacetone), a valuable organic building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison. These data are compiled from various spectral databases and are consistent with the known structure of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~5.8 | ddt | 1H | 17.0, 10.2, 6.6 | H-5 |

| ~5.0 | m | 2H | - | H-6 |

| ~2.5 | t | 2H | 7.4 | H-3 |

| ~2.2 | m | 2H | - | H-4 |

| 2.15 | s | 3H | - | H-1 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Carbon Atom |

| 208.5 | C-2 |

| 137.0 | C-5 |

| 115.2 | C-6 |

| 42.8 | C-3 |

| 29.8 | C-1 |

| 27.8 | C-4 |

Note: Chemical shifts are typically referenced to a standard, such as TMS or the deuterated solvent used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinylic) |

| ~2935 | Medium | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (ketone) |

| 1642 | Medium | C=C stretch (alkene) |

| 1410 | Medium | CH₂ bend |

| 915 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 58 | Moderate | McLafferty Rearrangement Product |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | 100% (Base Peak) | [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or similar) equipped with a broadband probe.

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in ~0.6 mL of a deuterated solvent (typically Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is utilized.

-

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are employed due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology (Neat Liquid via ATR):

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

The spectrum is acquired by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[2]

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC.

-

Gas Chromatography: The sample is vaporized in the heated injection port and separated from the solvent and any impurities on a capillary GC column (e.g., a nonpolar DB-5 or similar). A temperature program is used to elute the compound.[4]

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualized Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in determining the structure of this compound.

Caption: Workflow of spectroscopic techniques for the structural elucidation of this compound.

References

An In-depth Technical Guide to 5-Hexen-2-one: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 5-Hexen-2-one, including its Chemical Abstracts Service (CAS) number, detailed safety data, and protocols for safe handling and emergency procedures. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research applications.

Chemical Identification

The CAS number for this compound is 109-49-9 .[1][2][3][4] This unique numerical identifier is assigned by the Chemical Abstracts Service and is used for the unambiguous identification of this chemical substance.

Synonyms: Allylacetone, 1-Hexen-5-one.[2][3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2][3][4] |

| Molecular Weight | 98.14 g/mol | [1][4] |

| Appearance | Liquid | |

| Boiling Point | 128-129 °C | |

| Density | 0.847 g/mL at 25 °C | |

| Refractive Index | n20/D 1.419 | |

| Flash Point | 24 °C (75.2 °F) - closed cup |

Hazard Identification and Safety Data

This compound is classified as a flammable liquid.[5] The following table outlines its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | Warning | GHS02 (Flame) |

Source:[5]

Toxicological Data: Specific toxicological data for humans is not readily available. However, it is advised that exposure to any chemical should be minimized.[6] Skin and eye contact may cause irritation, and the substance may be harmful if inhaled or ingested.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from safety data sheets and are critical for the safe handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator with an appropriate filter (type ABEK) if inhalation risk exists.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[7] Do not breathe vapors or spray mist.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7] Use only non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Keep cool.[7] Store in an area designated for flammable liquids.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek medical attention.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Ingestion: Clean mouth with water and seek medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical, chemical foam, or water mist to cool closed containers.[7]

-

Unsuitable Extinguishing Media: No information available.[7]

-

Specific Hazards: Vapors may travel to a source of ignition and flash back.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Use personal protective equipment.

-

Environmental Precautions: Prevent entry into sewers, basements, or confined areas.[6]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, universal binder).[7] Use spark-proof tools and explosion-proof equipment.[7] Keep in suitable, closed containers for disposal.[7]

Logical Workflow for Hazard Response

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound, from initial detection to final disposal.

Caption: Logical workflow for responding to a this compound spill.

References

An In-Depth Technical Guide to the Synthesis and Preparation of 5-Hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Hexen-2-one, also known as allylacetone. The document details the prevalent synthetic methodology, including a thorough experimental protocol, quantitative data, and a mechanistic exploration of the reaction pathway.

Introduction

This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring both a ketone and a terminal alkene, allows for a diverse range of chemical transformations. The most common and reliable method for the preparation of this compound is the acetoacetic ester synthesis, which involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.

Acetoacetic Ester Synthesis of this compound

The acetoacetic ester synthesis provides a straightforward and efficient route to this compound. The overall transformation can be summarized as follows:

Reaction Scheme:

This process can be conceptually divided into three key stages:

-

Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.

-

Alkylation: Nucleophilic attack of the enolate on an allyl halide (e.g., allyl chloride or allyl bromide) in an S(_N)2 reaction to form ethyl 2-allyl-3-oxobutanoate.

-

Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.

Mechanistic Pathway

The mechanism of the acetoacetic ester synthesis is a classic example of enolate chemistry. The key steps are outlined below.

Caption: Mechanism of the Acetoacetic Ester Synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of this compound and its derivatives via the acetoacetic ester pathway.[1]

Preparation of Ethyl 2-allyl-3-oxobutanoate

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Allyl bromide (or allyl chloride)

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal (1 equivalent) to absolute ethanol.

-

After the sodium has completely reacted, the solution is cooled, and ethyl acetoacetate (1 equivalent) is added dropwise with stirring.

-

Allyl bromide (1 equivalent) is then added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux for 2-3 hours to ensure complete alkylation.

-

After cooling to room temperature, the precipitated sodium bromide is removed by filtration.

-

The ethanol is removed from the filtrate by distillation.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield crude ethyl 2-allyl-3-oxobutanoate, which can be purified by vacuum distillation.

Hydrolysis and Decarboxylation to this compound

Materials:

-

Crude ethyl 2-allyl-3-oxobutanoate

-

Aqueous sodium hydroxide solution (e.g., 5-10%)

-

Dilute sulfuric acid (for acidification)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

The crude ethyl 2-allyl-3-oxobutanoate is added to a 5-10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 2-4 hours to effect hydrolysis of the ester.

-

The reaction mixture is cooled, and the resulting solution is acidified by the slow addition of dilute sulfuric acid until the evolution of carbon dioxide ceases.

-

The mixture is then extracted with diethyl ether.

-

The combined ether extracts are washed with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The resulting crude this compound is purified by fractional distillation.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Typical Yield | 50-80% | [1][2] |

| Boiling Point | 129-130 °C | [3] |

| Purity (by GC) | >98% | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.8 (m, 1H), 5.0 (m, 2H), 2.5 (t, 2H), 2.3 (q, 2H), 2.1 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃) | δ 208.1, 137.0, 115.2, 42.7, 29.9, 27.8 | [4] |

| IR (neat, cm⁻¹) | 3078 (C-H, alkene), 2935 (C-H, alkane), 1715 (C=O, ketone), 1642 (C=C, alkene) | [4] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The acetoacetic ester synthesis remains a highly effective and versatile method for the preparation of this compound. This guide provides the essential theoretical and practical knowledge for researchers to successfully synthesize this important chemical intermediate. The detailed protocols, quantitative data, and mechanistic insights are intended to facilitate the efficient and safe production of this compound in a laboratory setting.

References

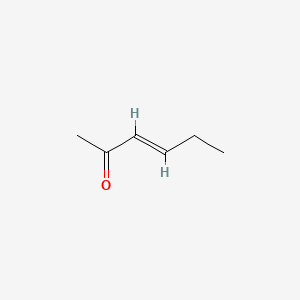

- 1. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) 1H NMR [m.chemicalbook.com]

- 2. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]

- 3. This compound, 98% 20 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Allylacetone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 5-Hexen-2-one

This guide provides a comprehensive overview of the key physical properties of 5-Hexen-2-one, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as allylacetone, is a ketone with the chemical formula C₆H₁₀O. Accurate knowledge of its physical properties is essential for its handling, purification, and use in various chemical syntheses.

The following tables summarize the reported values for the boiling point and density of this compound from various sources.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) | Source Citation |

| 129.5 | 760 | [1][2] |

| 127-128 | Not Specified | [3] |

| 128-129 | Not Specified | [4] |

| 129 | Not Specified | [5] |

Table 2: Density of this compound

| Density (g/mL) | Temperature (°C) | Source Citation |

| 0.819 | Not Specified | [1] |

| 0.847 | 25 | |

| 0.858 | 20 | [4] |

| 0.855 | 25 | [4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6]

1. Capillary Method (Micro Method)

This method is suitable for small quantities of a liquid.

-

Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil), thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few milliliters of the liquid sample (this compound) are placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[7][8]

-

The test tube is attached to a thermometer and immersed in the heating bath (Thiele tube or oil bath).

-

The bath is heated gently. Initially, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[9]

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the liquid displaces the air.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[9]

-

The heating is then stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6][9]

-

2. Distillation Method

This method is suitable when a larger quantity of the liquid is available and also serves to purify the liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heat source.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature of the vapor should remain constant during the distillation of a pure compound.[10] This constant temperature is the boiling point of the liquid.[10]

-

Density is a fundamental physical property defined as the mass of a substance per unit volume.[11]

1. Direct Mass and Volume Measurement

This is a straightforward method for determining density.

-

Apparatus: Graduated cylinder and an electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[12]

-

A specific volume of the liquid (e.g., 10-25 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

The combined mass of the graduated cylinder and the liquid is measured.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[12] To improve accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be determined.[12]

-

2. Pycnometer Method

This method provides a more precise determination of density. A pycnometer is a glass flask with a precisely known volume.[13]

-

Apparatus: Pycnometer, electronic balance, and a temperature-controlled bath.

-

Procedure:

-

The mass of the clean and dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.[13]

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13] For high accuracy, the measurements should be carried out at a constant temperature.

-

Logical Workflow

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methods used for their determination.

Caption: Logical workflow for the determination of physical properties.

References

- 1. 5-Hexene-2-one [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. fishersci.ca [fishersci.ca]

- 4. 5-己烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. hex-5-en-2-one [stenutz.eu]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vernier.com [vernier.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

5-Hexen-2-one (Allylacetone): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexen-2-one, commonly known as allylacetone, is a ketone with diverse applications in chemical synthesis, particularly in the flavor and fragrance industries. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological and toxicological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering insights into its chemical reactivity, potential biological activities, and the methodologies employed in its study.

Nomenclature and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic ethereal and floral odor.[1] It is soluble in water and common organic solvents.[1][2] A comprehensive list of its synonyms, alternative names, and chemical identifiers is provided in Table 1, with its key chemical and physical properties summarized in Table 2.

Table 1: Synonyms and Alternative Names of this compound

| Name Type | Name | Source |

| Common Name | Allylacetone | [2][3][4][5][6][7] |

| IUPAC Name | hex-5-en-2-one | [4][6][8] |

| Systematic Name | This compound | [3][4][9] |

| Alternative Names | 1-Hexen-5-one | [4][6][9] |

| 3-Buten-1-yl Methyl Ketone | [2][4] | |

| Alilacetona | [2][10] | |

| Allylacétone | [2][10] | |

| Registry Numbers | ||

| CAS Number | 109-49-9 | [3][4][6][7] |

| EC Number | 203-675-1 | [3][4] |

| PubChem CID | 7989 | [4] |

| Beilstein/REAXYS | 1699137 | [3] |

| MDL Number | MFCD00008793 | [3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O | [3][5][6] |

| Molecular Weight | 98.14 g/mol | [3][4] |

| Boiling Point | 128-129 °C | [1][3] |

| Density | 0.847 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.419 | [1][3] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [3] |

| Water Solubility | Soluble | [1][2] |

Experimental Protocols

This section details established experimental procedures for the synthesis and analysis of this compound, providing a practical guide for laboratory applications.

Synthesis of this compound via Alkylation of Ethyl Acetoacetate

A common and efficient method for the synthesis of this compound involves the alkylation of ethyl acetoacetate with allyl chloride, followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Allyl chloride

-

Sodium hydroxide solution (10%)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution

Procedure:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add allyl chloride dropwise and reflux the mixture for 2-3 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined ether extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Hydrolysis and Decarboxylation: Add the dried ether solution to a 10% sodium hydroxide solution and stir at room temperature for 1 hour. Separate the aqueous layer and acidify it with concentrated hydrochloric acid. Heat the acidified solution to induce decarboxylation, which can be observed by the evolution of carbon dioxide.

-

Purification: After the reaction is complete, cool the mixture and extract the product with diethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The crude product can be further purified by fractional distillation.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantitative analysis of this compound in a sample matrix, such as an essential oil or a reaction mixture.

Instrumentation and Materials:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

-

High-purity helium or nitrogen as carrier gas

-

This compound standard of known purity

-

Appropriate solvent for sample and standard dilution (e.g., hexane or ethanol)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

-

Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration that falls within the calibration range.

-

GC-FID Analysis:

-

Set the GC oven temperature program, injector temperature, and detector temperature. A typical starting point could be an initial oven temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min.

-

Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC.

-

Record the chromatograms and the peak area of this compound for each injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Experimental Workflow for GC-FID Analysis:

Caption: Workflow for quantitative analysis by GC-FID.

Biological Activity and Toxicological Profile

While this compound is primarily utilized in the flavor and fragrance industries, its chemical structure, particularly the presence of a reactive α,β-unsaturated ketone moiety, suggests potential for biological activity.

Potential Mechanism of Action

The electrophilic nature of the double bond in this compound makes it a potential Michael acceptor.[4] This suggests that it could react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. Such covalent modifications could lead to a variety of cellular effects, including enzyme inhibition and induction of cytotoxicity.

Hypothesized Michael Addition Reaction with a Protein Thiol:

Caption: Hypothesized reaction of this compound.

Cytotoxicity Assessment (Hypothetical Protocol)

To evaluate the potential cytotoxic effects of this compound, a standard in vitro assay such as the MTT assay can be employed. This protocol is based on a generalized procedure for assessing the cytotoxicity of α,β-unsaturated ketones.[4]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Non-cancerous control cell line (e.g., HEK293)

-

Appropriate cell culture medium with supplements

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (medium with DMSO only).

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Workflow for Cytotoxicity Assay:

Caption: Workflow for an in vitro cytotoxicity assay.

Toxicological Data

Specific, publicly available toxicological data such as LD50 or detailed in vivo study results for this compound are limited. The safety data sheet indicates that it is a flammable liquid and may cause skin irritation.[11] Further comprehensive toxicological studies are required to fully characterize its safety profile for applications beyond its current use in the flavor and fragrance industry.

Applications in Drug Development

The utility of this compound in drug development is primarily as a synthetic intermediate. Its bifunctional nature, possessing both a ketone and a terminal alkene, allows for a variety of chemical transformations to build more complex molecular scaffolds. The potential for Michael addition reactions also opens avenues for its use as a covalent modifier in targeted drug design, although this application requires careful consideration of its potential toxicity.

Conclusion

This compound, or allylacetone, is a well-characterized chemical with established applications in the flavor and fragrance sectors. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and key experimental protocols for its synthesis and analysis. While its potential for biological activity, stemming from its α,β-unsaturated ketone structure, has been discussed, there is a clear need for further research to elucidate its specific mechanisms of action and to establish a comprehensive toxicological profile. For professionals in drug development, this compound represents a versatile building block for organic synthesis, with the potential for more direct pharmacological applications warranting further investigation.

References

- 1. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein [ouci.dntb.gov.ua]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 109-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. TOX-48: Allyl alcohol (107-18-6), Allyl acetate (591-87-7), Acrolein (107-02-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 10. chembk.com [chembk.com]

- 11. allyl acetone, 109-49-9 [thegoodscentscompany.com]

Reactivity and Reaction Mechanisms of 5-Hexen-2-one: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexen-2-one, also known as allylacetone, is a bifunctional organic molecule featuring a terminal alkene and a ketone functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of five-membered carbocyclic and heterocyclic frameworks, which are prevalent motifs in natural products and pharmaceutically active compounds. This guide provides an in-depth analysis of the principal reaction mechanisms of this compound, including radical cyclizations, cationic cyclizations (Nazarov), photochemical transformations, and standard reactions of its constituent functional groups. Detailed experimental protocols for key transformations and quantitative data are provided to serve as a practical resource for laboratory applications.

Introduction to Reactivity

The reactivity of this compound is dominated by the interplay between its two functional groups: the nucleophilic carbon-carbon double bond and the electrophilic carbonyl carbon. This allows for a diverse range of transformations. Intramolecular reactions are particularly significant, where one functional group influences the reactivity of the other within the same molecule, leading to efficient cyclization cascades. The primary pathways for forming five-membered rings from this compound and its derivatives are radical and cationic cyclizations, each offering distinct advantages in terms of reaction conditions and achievable structural complexity. Additionally, the molecule is susceptible to photochemical reactions and undergoes typical transformations of isolated ketones and alkenes.

Intramolecular Cyclization Reactions

The formation of five-membered rings is a cornerstone of synthetic organic chemistry, and derivatives of this compound are classic precursors for these structures. The two predominant mechanistic pathways are radical and cationic cyclizations.

Radical Cyclization (5-exo-trig)

The 5-hexenyl radical cyclization is a powerful and reliable method for forming five-membered rings under kinetic control.[1] The reaction typically proceeds via a 5-exo-trig cyclization, which is kinetically favored over the alternative 6-endo-trig pathway.[2] A common strategy involves the use of a halogenated precursor, such as 5-bromo-5-hexen-2-one, which can be readily converted to a radical intermediate.[2]

Mechanism: The reaction proceeds through a classic radical chain mechanism:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate an initiating radical. This radical abstracts a hydrogen atom from a mediator, typically tributyltin hydride (Bu₃SnH), to form a tributyltin radical (Bu₃Sn•).

-

Propagation: The tributyltin radical abstracts the bromine atom from the 5-bromo-5-hexen-2-one substrate, generating a hexenyl radical. This key radical intermediate then undergoes a rapid intramolecular cyclization onto the double bond to form a five-membered ring containing a new radical center. This new radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final cyclopentanone product and regenerating the tributyltin radical to continue the chain.

Nazarov Cyclization: A Cationic Pathway

As a powerful alternative to radical methods, the Nazarov cyclization provides access to cyclopentenones through a cationic intermediate.[3][4] This reaction requires the substrate to be a divinyl ketone.[3] Therefore, this compound must first be converted into a suitable divinyl ketone precursor, for example, through the addition of a vinyl organometallic reagent to the carbonyl, followed by oxidation of the resulting alcohol.[5]

Mechanism: The reaction is catalyzed by a Lewis or Brønsted acid.[4]

-

Cation Formation: The acid promoter activates the ketone, facilitating the formation of a pentadienyl cation.

-

Electrocyclization: This cation undergoes a 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation.[3]

-

Elimination & Tautomerization: A proton is eliminated from a β-carbon, and subsequent tautomerization of the resulting enol yields the final α,β-unsaturated cyclopentenone product.[3]

The following diagram illustrates the logical workflow comparing these two primary cyclization strategies starting from a this compound derivative.

Photochemical Reactions

The presence of both a carbonyl group and an alkene makes this compound a candidate for intramolecular photochemical reactions, most notably the Paternò-Büchi reaction.

Intramolecular Paternò-Büchi Reaction

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited-state carbonyl and a ground-state alkene to form a four-membered oxetane ring.[6][7] In the case of this compound, the reaction occurs intramolecularly. Upon absorption of UV light, the carbonyl group is promoted to an excited state (typically the triplet state via intersystem crossing).[8] This excited carbonyl then adds to the tethered alkene via a diradical intermediate to form a bicyclic oxetane product.[8] The efficiency and outcome can be influenced by solvent and substitution patterns.[8]

Standard Functional Group Reactivity

Beyond complex cyclizations, the ketone and alkene moieties of this compound undergo their characteristic reactions. The selectivity of these reactions—modifying one group while leaving the other intact—is a key consideration in synthetic planning.

Reactions of the Carbonyl Group

-

Reduction: The ketone can be selectively reduced to a secondary alcohol (5-hexen-2-ol) using mild hydride reagents like sodium borohydride (NaBH₄).[9] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this but may affect the alkene.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions of the Alkene Group

-

Hydrogenation: The carbon-carbon double bond can be selectively reduced to an alkane (forming 2-hexanone) via catalytic hydrogenation.[10] This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas.[10] The choice of catalyst and conditions is crucial to avoid reduction of the ketone.

-

Halogenation and Hydrohalogenation: The alkene can undergo addition reactions with halogens (e.g., Br₂) and hydrogen halides (e.g., HBr), following Markovnikov's rule where applicable.

-

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA.

Data Presentation: Comparative Reaction Summary

The following tables summarize quantitative data for the key reactions of this compound and its derivatives.

Table 1: Intramolecular Cyclization Reactions

| Reaction Type | Precursor | Key Reagents | Conditions | Typical Yield (%) | Product Type |

|---|---|---|---|---|---|

| Radical | 5-bromo-5-hexen-2-one | Bu₃SnH, AIBN | Thermal, 80-110 °C | 70-80 | Saturated Cyclopentanone |

| Radical (Iodide) | 5-iodo-5-hexen-2-one | Bu₃SnH, AIBN | Thermal, 80-110 °C | 80-95 | Saturated Cyclopentanone |

| Radical (Photoredox) | 5-bromo-5-hexen-2-one | Ir(ppy)₃, Hantzsch ester | Visible light, rt | 70-90 | Saturated Cyclopentanone |

| Nazarov | Divinyl Ketone | Lewis Acid (e.g., FeCl₃) or Brønsted Acid (H₂SO₄) | Varies (rt to elevated) | 60-95 | α,β-Unsaturated Cyclopentenone |

Table 2: Standard Functional Group Transformations

| Reaction Type | Reagent(s) | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, then H₃O⁺ | Methanol or Ethanol | 5-Hexen-2-ol | >90 |

| Alkene Hydrogenation | H₂, Pd/C | Ethanol | 2-Hexanone | High |

| Photocycloaddition | UV Light (e.g., 366 nm) | Dichloromethane | Bicyclic Oxetane | Varies |

Experimental Protocols

Protocol: Tin-Mediated Radical Cyclization of 5-Bromo-5-hexen-2-one

This protocol is based on well-established methods for the radical cyclization of haloalkenes.

Procedure:

-

To a solution of 5-bromo-5-hexen-2-one (1.0 mmol) in anhydrous benzene or toluene (50 mL) under an inert atmosphere, add tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol).

-

Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to remove the tin byproducts and isolate the desired cyclopentanone derivative.

Protocol: Two-Step Nazarov Cyclization

This protocol involves two main stages: formation of the divinyl ketone precursor and its subsequent acid-catalyzed cyclization.[5]

Step 1: Synthesis of Divinyl Ketone Precursor

-

Prepare a solution of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in THF.

-

To a separate flask containing this compound in THF at 0 °C, add the Grignard reagent dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over MgSO₄.

-

After filtration and concentration, dissolve the crude tertiary alcohol in a suitable solvent (e.g., CH₂Cl₂).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂), and stir at room temperature until the alcohol is consumed (monitor by TLC).

-

Filter off the oxidant and concentrate the filtrate to yield the crude divinyl ketone, which can be purified by column chromatography.

Step 2: Nazarov Cyclization

-

Dissolve the purified divinyl ketone in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to the desired temperature (can range from 0 °C to room temperature).

-

Add a stoichiometric amount of a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂) or a catalytic amount of a strong Brønsted acid.

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to yield the cyclopentenone product.

Protocol: Ketone Reduction with Sodium Borohydride

This protocol describes the selective reduction of the carbonyl group.[9]

Procedure:

-

Add this compound (1.0 mmol) and ethanol or methanol (5 mL) to a 25-mL Erlenmeyer flask and swirl to dissolve.

-

Cool the flask in an ice-water bath.

-

Add sodium borohydride (NaBH₄, 0.25 mmol) in several small portions over 5 minutes, maintaining the temperature near 0 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the disappearance of the starting material.

-

Re-cool the mixture in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of dilute HCl (e.g., 1M) until gas evolution ceases.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-hexen-2-ol. Further purification can be done by distillation or chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile substrate in modern organic synthesis. Its dual functionality allows for a rich variety of chemical transformations, most notably intramolecular cyclizations that provide rapid access to the cyclopentane and cyclopentenone cores essential for drug discovery and natural product synthesis. By understanding the distinct mechanistic pathways—radical, cationic, and photochemical—and the reaction conditions that favor each, researchers can strategically leverage this molecule to construct complex molecular architectures with a high degree of control and efficiency. The protocols and data presented herein serve as a foundational guide for the practical application of this compound's reactivity in a research setting.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [scirp.org]

- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 4. Nazarov Cyclization [organic-chemistry.org]

- 5. Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Synthetic Utility of 5-Hexen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexen-2-one, a versatile bifunctional organic compound, serves as a valuable building block in synthetic chemistry. Its ketone and terminal alkene functionalities offer dual points for molecular elaboration, making it an attractive precursor for the synthesis of a variety of acyclic and heterocyclic structures. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a survey of global suppliers, typical purity levels, and packaging options. Furthermore, it delves into the synthetic utility of this compound by providing a representative synthetic protocol and a general purification methodology. Potential applications in drug discovery are highlighted through a discussion of its reactivity in key organic transformations and a hypothesized interaction with a significant biological signaling pathway.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 98% or higher, as determined by gas chromatography (GC).

Below is a summary of major suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Region(s) Served | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Global | ≥99% | 5 g, 25 g, 100 g[1] |

| Thermo Fisher Scientific | Global | 98% | 5 g, 20 mL, 25 g[2][3][4] |

| TCI (Tokyo Chemical Industry) | Global | >98.0% (GC) | 5 g, 25 g[5][6][7] |

| Biosynth | Global | Not specified | 2 g, 5 g (custom quote)[8] |

| Santa Cruz Biotechnology | Global | Not specified | Custom quantities[9] |

| Chemos GmbH & Co. KG | Europe | Not specified | Inquire for details[10] |

| Pol-Aura | Europe | 98% | Inquire for details[11] |

| Matrix Fine Chemicals | Europe | Not specified | Inquire for details[12] |

Physicochemical Properties

| Property | Value |

| CAS Number | 109-49-9[13] |

| Molecular Formula | C₆H₁₀O[13] |

| Molecular Weight | 98.14 g/mol [13] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 128-129 °C (lit.)[1] |

| Density | 0.847 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.419 (lit.)[1] |

| Flash Point | 24 °C (75.2 °F) - closed cup[1] |

Representative Synthesis Protocol

While numerous synthetic routes to this compound exist, a common and illustrative approach involves the alkylation of a β-ketoester followed by decarboxylation. The following protocol is adapted from a verified procedure for a structurally similar compound and serves as a representative example.[14]

Reaction Scheme:

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Allyl bromide

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring to form the sodium enolate.

-

Alkylation: Allyl bromide is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure complete alkylation.

-

Work-up and Saponification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the saponified intermediate, is then acidified with dilute hydrochloric acid.

-

Decarboxylation: The acidified aqueous solution is heated to induce decarboxylation, leading to the formation of this compound. The product may be isolated by steam distillation or solvent extraction.

-

Purification: The crude product is dried over anhydrous magnesium sulfate and purified by fractional distillation under atmospheric pressure.

General Purification Protocol

For achieving high purity, particularly for applications in drug development and synthesis of complex molecules, column chromatography is a standard and effective method.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Eluent reservoir

-

Fraction collection tubes

Procedure:

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and carefully poured into the chromatography column. The silica gel is allowed to settle, and the column is flushed with the eluent (a mixture of hexane and ethyl acetate, with the polarity optimized by thin-layer chromatography).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column under gravity or with gentle positive pressure.

-

Fraction Collection: Fractions are collected sequentially and analyzed by thin-layer chromatography to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Synthetic Utility and Potential Applications in Drug Development

The dual functionality of this compound makes it a versatile synthon for the construction of more complex molecules. The terminal alkene can participate in a variety of reactions, including hydroboration-oxidation, epoxidation, and ozonolysis, while the ketone functionality allows for nucleophilic additions, alpha-functionalization, and condensation reactions.

Intramolecular Cyclization and the Robinson Annulation

A particularly powerful application of this compound in the synthesis of cyclic compounds is its potential use in intramolecular reactions. For instance, under appropriate conditions, the enolate of this compound can undergo an intramolecular Michael addition to the terminal alkene, leading to the formation of a five-membered ring.

This powerful ring-forming strategy is widely used in the synthesis of steroids, terpenes, and other natural products with significant biological activity, highlighting the potential of this compound as a valuable starting material in drug discovery programs.

Hypothesized Interaction with the Keap1-Nrf2 Signaling Pathway

While direct evidence for the interaction of this compound with specific biological pathways is limited, its chemical structure suggests a potential for such interactions. The product of an intramolecular cyclization of this compound would be a cyclopentenone derivative, a class of compounds known to be reactive Michael acceptors.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative stress. Keap1 contains reactive cysteine residues that can be modified by electrophiles, leading to the release and activation of the transcription factor Nrf2. Nrf2 then promotes the expression of antioxidant and cytoprotective genes.

It is hypothesized that a cyclized derivative of this compound, as an α,β-unsaturated ketone, could act as a Michael acceptor and covalently modify Keap1, thereby activating the Nrf2 pathway. This is a common mechanism for a number of small molecule activators of this pathway, which are of interest in the development of therapies for diseases associated with oxidative stress.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in organic synthesis and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, including the construction of complex cyclic systems. While further research is needed to fully elucidate its biological activities, its chemical properties suggest that it and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the utility of this compound in their scientific endeavors.

References

- 1. 5-ヘキセン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98% 20 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 109-49-9 | FH35623 | Biosynth [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. chemos.de [chemos.de]

- 11. This compound, 98% [109-49-9] | Odczynnik chemiczne Pol-Aura [pol-aura.pl]

- 12. HEX-5-EN-2-ONE | CAS 109-49-9 [matrix-fine-chemicals.com]

- 13. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. odinity.com [odinity.com]

- 15. Robinson annulation - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jk-sci.com [jk-sci.com]

Molecular weight and formula of 5-Hexen-2-one

An In-depth Technical Guide to 5-Hexen-2-one: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound, also known as allylacetone. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the physicochemical properties, synthesis, and analysis of this compound.

Core Properties and Formula

This compound is a ketone with the chemical formula C₆H₁₀O.[1][2][3][4] Its molecular weight is approximately 98.14 g/mol .[3][4][5][6] The structure of this compound features a terminal double bond and a ketone functional group, which impart reactivity that is useful in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2][3][4] |

| Molecular Weight | 98.14 g/mol | [3][4][5][6] |

| CAS Number | 109-49-9 | [1][2][5] |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Density | 0.847 g/mL at 25 °C | [5] |

| Boiling Point | 128-129 °C | [5] |

| Refractive Index | n20/D 1.419 | [5] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |

| Solubility | Soluble in water. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol describes a plausible and common method for synthesizing this compound, adapted from the well-established acetoacetic ester synthesis, which is used for preparing various ketones. This method involves the alkylation of ethyl acetoacetate with an allyl halide, followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Allyl bromide

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium chloride (brine) solution

Procedure:

-

Deprotonation of Ethyl Acetoacetate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. To this, add ethyl acetoacetate dropwise with continuous stirring. Allow the reaction to stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: To the solution of the enolate, add allyl bromide dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Hydrolysis and Decarboxylation: To the dried ether solution, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux with vigorous stirring for 4-6 hours to hydrolyze the ester. After cooling, carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic, which will induce decarboxylation.

-

Final Isolation and Purification: Extract the resulting aqueous solution again with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound using GC-MS, a powerful technique for separating and identifying volatile organic compounds.

Materials:

-

Sample containing this compound

-

A suitable volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate)

-

2 mL autosampler vials

Procedure:

-

Sample Preparation:

-

For simple matrices ("Dilute and Shoot"): Accurately weigh or measure the sample. Dilute the sample with a suitable volatile solvent to a final concentration within the instrument's calibrated range (e.g., 1-100 µg/mL). Vortex the sample to ensure it is homogeneous. Transfer an aliquot to a 2 mL autosampler vial for analysis.

-

For aqueous matrices (Liquid-Liquid Extraction): To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., hexane). Vortex the mixture vigorously for 1-2 minutes to extract the this compound into the organic phase. Centrifuge the sample to separate the layers. Carefully transfer the organic layer to a clean vial. If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute it in a known volume of the injection solvent. Transfer to an autosampler vial.

-

-

GC-MS Instrumentation and Conditions:

-